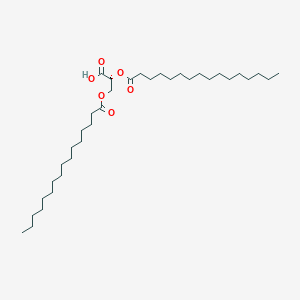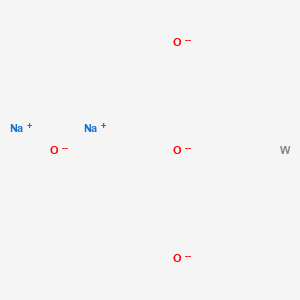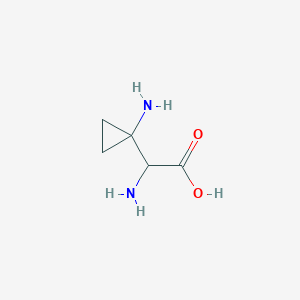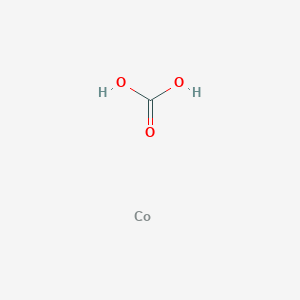
碳酸钴
概览
描述
Cobalt Carbonate Description
Cobalt carbonate is a chemical compound that has been studied for its potential applications in various fields, including catalysis and materials science. The compound is known for its role in the synthesis of polycarbonates and cyclic carbonates, particularly when used in conjunction with cobalt catalysts. These catalysts facilitate the coupling of carbon dioxide and epoxides, which is a reaction of significant interest due to the utilization of CO2, a greenhouse gas . Additionally, cobalt carbonate hydroxide has been explored for its electrocatalytic properties, especially in oxygen reduction and evolution reactions, which are critical for energy conversion and storage technologies .
Synthesis Analysis
The synthesis of cobalt carbonate can be achieved through various methods. A novel method has been reported where cobalt(II) carbonate is synthesized by reacting aqueous solutions of cobalt salts with urea at elevated temperatures. This process results in the formation of cobalt carbonate with characteristic ionic carbonate bands, as indicated by infrared spectra . Another approach involves the hydrothermal synthesis of cobalt carbonates using different counter ions, which serves as an efficient precursor to nano-sized cobalt oxide (Co3O4) .
Molecular Structure Analysis
Cobalt carbonate's molecular structure has been indirectly studied through the synthesis and characterization of cobalt catalysts. These catalysts, which include cobalt complexes, are used for the copolymerization of carbon dioxide and epoxides. The molecular structure of these complexes, featuring cobalt-oxygen bonds, is crucial for their catalytic activity. The nucleophilicity of these bonds is attributed to the increased activity of cobalt catalysts compared to their zinc analogues .
Chemical Reactions Analysis
Cobalt carbonate participates in various chemical reactions, primarily as a catalyst. It has been used in the synthesis of imines from alcohols and amines through acceptorless alcohol dehydrogenation, a process involving a cobalt hydride intermediate . Cobalt carbonate hydroxide has also been employed in oxygen evolution reactions, where its superstructures assembled from nanoneedles exhibit high catalytic activity . Furthermore, cobalt-salen based porous ionic polymers, which include cobalt carbonate, have been shown to effectively catalyze the conversion of CO2 to cyclic carbonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of cobalt carbonate are reflected in its applications as a catalyst and material precursor. Its ability to form polycarbonates and cyclic carbonates from CO2 and epoxides underlines its chemical reactivity and potential for carbon capture and utilization . The electrocatalytic properties of cobalt carbonate hydroxide, particularly in oxygen reduction and evolution reactions, highlight its significance in energy-related applications . The synthesis of cobalt carbonate and its subsequent conversion to cobalt oxide nanoparticles with semiconducting properties further demonstrate its versatility in materials science .
科研应用
1. 生物医学应用
通过氮和碳表面合金化改进的钴铬(Co-Cr)合金在生物医学应用中表现出更好的性能。这种改进增加了硬度、耐磨性、耐蚀性和耐蚀磨损性能,使Co-Cr合金更适用于医用级应用,例如人工髋关节(Liu, Li, Hu, & Dong, 2013)。
2. 环境监测
已开发了离子色谱法来监测土壤和地下水中的钴污染物,特别是当与螯合剂相关时。这种方法对环境恢复活动和科学研究(Taylor & Jardine, 1995)非常有价值。
3. 催化应用
钴配合物可用作从二氧化碳和环氧化物生产聚碳酸酯和环状碳酸酯的催化剂。这些过程涉及在绿色化学背景下至关重要的机理途径(Lu & Darensbourg, 2012)。
4. 能源转换
纳米氧化钴用于生物燃料电池,显示出增强发电潜力。特别是当固定在氮修饰的还原石墨烯上时,这种材料表现出优越的氧还原反应(ORR)活性,从而提高微生物燃料电池的效率(Cao, Wei, Su, Wang, & Shen, 2016)。
5. 氢化反应
钴配合物正逐渐成为氢化反应的重要催化剂。它们在还原各种化合物,包括二氧化碳方面的应用,为传统贵金属基催化剂提供了环保的替代方案(Liu, Sahoo, Junge, & Beller, 2018)。
6. 二氧化碳还原
碳酸钴在CO2还原为燃料的氧发生电催化中起着作用。这种应用在可持续能源生产背景下尤为重要(Kim, Magesh, Kang, Banu, Kim, Lee, & Lee, 2015)。
Safety And Hazards
未来方向
Cobalt-based catalysts, including cobalt carbonate, have potential for the hydrogen evolution reaction (HER) due to their abundant reserves, low cost, and small energy barrier for H adsorption . Future research on cobalt-based catalysts aims to understand the chemical and physical factors that affect them .
性质
IUPAC Name |
cobalt(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKGJBKKKVBJZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoCO3, CCoO3 | |
| Record name | Cobalt(II) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052151 | |
| Record name | Cobalt(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.942 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, Red solid; [Merck Index] Pink powder, insoluble in water; [MSDSonline] | |
| Record name | Carbonic acid, cobalt(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobaltous carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 0.00014 g/100 g water at 20 °C, Almost insoluble in water, 0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °C, Almost insoluble in alcohol, methyl acetate, Insoluble in ethanol | |
| Record name | Cobaltous carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/999 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.2 g/cu cm | |
| Record name | Cobaltous carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/999 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cobalt carbonate | |
Color/Form |
Red powder or rhombohedral crystals, Pink rhombohedral crystals | |
CAS RN |
513-79-1, 7542-09-8 | |
| Record name | Cobaltous carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, cobalt salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, cobalt(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H73A68FUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cobaltous carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/999 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
280 °C (decomposes), Red-violet crystals; MP: decomposes; Decomposes in hot water; soluble in acids; insoluble in cold water /Cobalt(II) carbonate, basic/ | |
| Record name | Cobaltous carbonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/999 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

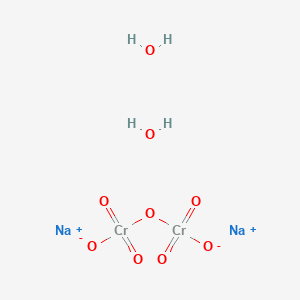
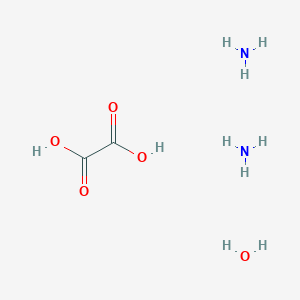
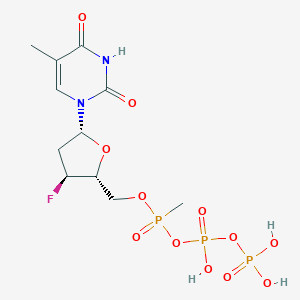



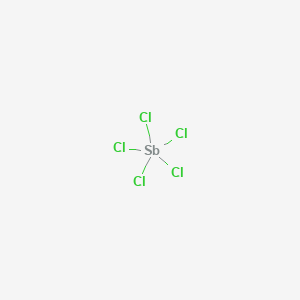
![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)

